4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one
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Overview
Description
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of p-tolylacetic acid with ethyl formate in the presence of a base, followed by cyclization with an appropriate reagent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions may yield reduced oxazole products.
Substitution: The ethoxymethylene and p-tolyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may serve as a precursor for developing pharmaceuticals with potential therapeutic effects. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxymethylene and p-tolyl groups can influence its binding affinity and specificity, modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-(m-tolyl)oxazol-5(4H)-one
- 4-(Ethoxymethylene)-2-(p-chlorophenyl)oxazol-5(4H)-one
Uniqueness
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxymethylene group enhances its reactivity, while the p-tolyl group provides steric and electronic effects that influence its behavior in various reactions.
Biological Activity
4-(Ethoxymethylene)-2-(p-tolyl)oxazol-5(4H)-one, a derivative of oxazolone, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure with an ethoxymethylene group and a p-tolyl substituent, which contribute to its reactivity and biological potential. The oxazolone ring system is known for its ability to participate in various chemical reactions, making it a versatile scaffold for drug development.
1. Antimicrobial Activity
Research indicates that oxazolone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacterial strains. Notably, the compound has demonstrated:
- Inhibition against Gram-positive bacteria : Enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis.
- Broad-spectrum effectiveness : Active against both Gram-positive and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
2. Anticancer Activity
The anticancer potential of oxazolone derivatives has been explored in several studies. The compound has shown promise in:
- Inhibiting tumor cell proliferation : Certain derivatives have exhibited variable anti-tumor activities across different cancer cell lines.
- Mechanistic pathways : The anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell cycle progression .
3. Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes:
- Tyrosinase inhibition : This enzyme is crucial in melanin biosynthesis, and inhibitors can have applications in skin whitening products. Preliminary studies suggest that oxazolone derivatives may exhibit significant tyrosinase inhibitory activity, with some compounds showing IC50 values as low as 0.51 μM .
Case Studies and Experimental Findings
Several studies have highlighted the biological significance of oxazolone derivatives:
- Study on Antimicrobial Activity :
- Anticancer Evaluation :
- Enzyme Inhibition Studies :
Data Summary Table
Biological Activity | Target Organisms/Enzymes | IC50 Values (μM) | Notes |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | Variable | Broad-spectrum activity observed |
Anticancer | Various cancer cell lines | Variable | Induces apoptosis in certain lines |
Tyrosinase Inhibition | Tyrosinase | 0.51 - >200 | Strong inhibition compared to controls |
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO3/c1-3-16-8-11-13(15)17-12(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8+ |
InChI Key |
KVPONSNRADDPRX-DHZHZOJOSA-N |
Isomeric SMILES |
CCO/C=C/1\C(=O)OC(=N1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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